3,4-Heptadecanedione
Description
3,4-Heptadecanedione is a diketone with a 17-carbon aliphatic chain and two ketone groups at positions 3 and 4. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like 3,4-hexanedione (). Diketones of this class typically exhibit reactivity influenced by ketone positioning and chain length, impacting physical properties such as boiling points, solubility, and applications in organic synthesis or industrial processes.
Properties
CAS No. |
5452-62-0 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadecane-3,4-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3 |
InChI Key |
UOELRXDXUATFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.
Scientific Research Applications
3,4-Heptadecanedione has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Hexanedione (C₆H₁₀O₂)
- Molecular Weight : 114.14 g/mol (vs. ~256.4 g/mol estimated for 3,4-Heptadecanedione).
- Boiling Point : 397.2–403.2 K (124–130°C) .
- Comparison: The longer carbon chain in this compound increases molecular weight and van der Waals interactions, leading to a higher predicted boiling point (~480–520 K or 207–247°C).
- Solubility: Shorter chains like 3,4-hexanedione are moderately polar and soluble in polar solvents (e.g., acetone, ethanol). Longer-chain diketones like this compound are expected to be hydrophobic, favoring nonpolar solvents.
- Synthesis : Methods for 3,4-hexanedione may involve oxidation of diols or alkenes. Analogous routes (e.g., controlled oxidation of heptadecane derivatives) could apply to this compound, though purification would require advanced techniques like column chromatography (as in for related compounds) .
2,3-Heptadecanedione
- Structural Difference : Ketone groups at positions 2 and 3 (vs. 3,4).
- Reactivity: Proximal ketones (2,3) may exhibit enhanced conjugation or steric hindrance, altering reaction pathways (e.g., enolate formation) compared to 3,4-isomers.
- Physical Properties : Similar molecular weight to this compound but slightly lower boiling point due to reduced symmetry.
Diacetyl (2,3-Butanedione, C₄H₆O₂)
- Applications : Widely used as a flavoring agent (e.g., butter flavor).
Data Table: Key Properties of Selected Diketones
*Estimated based on structural trends. †Predicted range from homologous series extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
